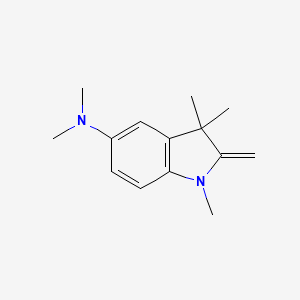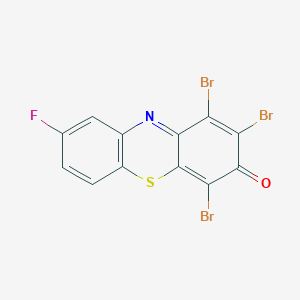
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.
Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.
Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
- 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride
Uniqueness
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91826-78-7 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
AZMKBYQDNWUEFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
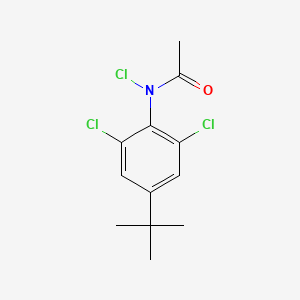
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
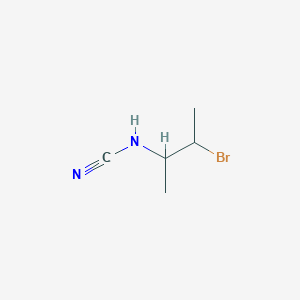
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
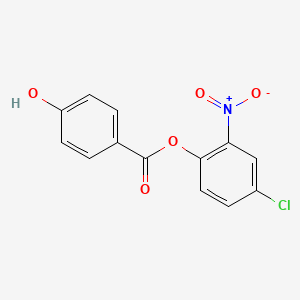
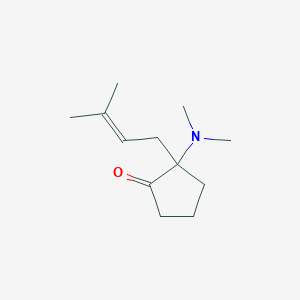
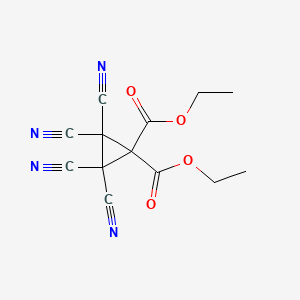
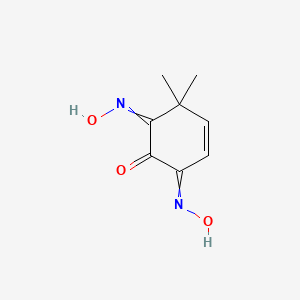
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
